Superior Steric Shielding: A 10-Order-of-Magnitude Reduction in Nucleophilicity Compared to Unhindered Pyridines
The tert-butyl groups at the 2 and 6 positions of 2,6-ditert-butylpyridine-3-sulfonic acid provide extreme steric shielding around the nitrogen atom. In a class-level study on sterically hindered pyridines, cumulated steric repulsion was found to decrease the reactivity of the nitrogen atom by up to 10 orders of magnitude compared to unhindered pyridines like pyridine-3-sulfonic acid [1]. This drastic reduction in nucleophilicity is essential for its role as a non-interfering proton scavenger or catalyst in reactions sensitive to nucleophilic side reactions, a property not shared by less hindered analogs such as 2,6-dimethylpyridine-3-sulfonic acid.
| Evidence Dimension | Nucleophilicity / Lewis Basicity (Reactivity of Nitrogen Atom) |
|---|---|
| Target Compound Data | Not directly quantified, but inferred from class study: Reactivity decreased by up to 10 orders of magnitude relative to unhindered pyridines. |
| Comparator Or Baseline | Unhindered pyridines (e.g., pyridine-3-sulfonic acid) and less hindered analogs (e.g., 2,6-dimethylpyridine-3-sulfonic acid). |
| Quantified Difference | Up to 10 orders of magnitude decrease in reactivity. |
| Conditions | Study of 2,6-substituted pyridines with diaryl and triaryl carbenium ions by UV-vis and NMR spectroscopy. |
Why This Matters
This extreme steric shielding is the defining feature that prevents unwanted nucleophilic side reactions, a critical factor for selecting a base or ligand in complex catalytic cycles or polymerization processes.
- [1] Follet, E.; Zipse, H.; Lakhdar, S.; Ofial, A.R.; Berionni, G. Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. Chem. Eur. J. 2017, 23, 15307-15315. View Source
